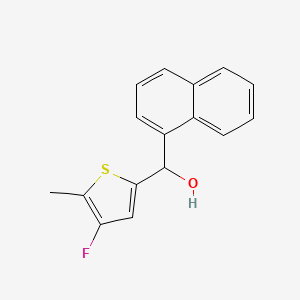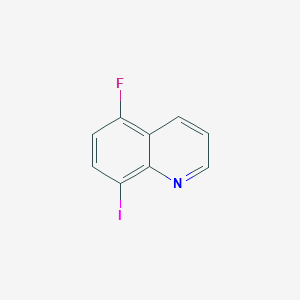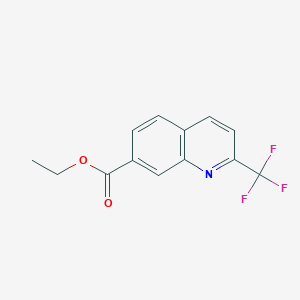![molecular formula C13H11ClN4O B11847174 4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 650628-46-9](/img/structure/B11847174.png)
4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chloro group and an ethoxyphenyl group in its structure contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-keto ester.
Cyclization: The resulting pyrazole is then subjected to cyclization with a suitable reagent to form the pyrazolo[3,4-d]pyrimidine core.
Ethoxyphenyl substitution: The final step involves the substitution of the ethoxyphenyl group, which can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be effective in the synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
作用機序
4-クロロ-1-(3-エトキシフェニル)-1H-ピラゾロ[3,4-d]ピリミジンの作用機序は、キナーゼなどの特定の分子標的との相互作用を含みます。この化合物は酵素の活性部位に結合し、その活性を阻害し、それにより細胞の増殖と増殖に関与するシグナル伝達経路に影響を与えます。 この阻害は、癌細胞のアポトーシス誘導につながる可能性があります .
類似の化合物:
4-クロロ-7H-ピロロ[2,3-d]ピリミジン: 同様のコア構造を共有しますが、エトキシフェニル基がありません。
2-クロロ-チエノ[2,3-d]ピリミジン: ピラゾール環の代わりにチエノ環が含まれています。
N-ピリジン置換2-クロロ-チエノ[2,3-d]ピリミジン: 構造が類似していますが、ピリジン置換があります.
ユニークさ: 4-クロロ-1-(3-エトキシフェニル)-1H-ピラゾロ[3,4-d]ピリミジンは、クロロ基とエトキシフェニル基の両方の存在によりユニークです。これらは、その独特の化学的および生物学的特性に貢献しています。これらの置換は、特に腫瘍学の分野において、治療薬としての可能性を高めています。
類似化合物との比較
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the ethoxyphenyl group.
2-Chloro-thieno[2,3-d]pyrimidine: Contains a thieno ring instead of a pyrazole ring.
N-Pyridine substituted 2-chloro-thieno[2,3-d]pyrimidine: Similar in structure but with a pyridine substitution.
Uniqueness: 4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both the chloro and ethoxyphenyl groups, which contribute to its distinct chemical and biological properties. These substitutions enhance its potential as a therapeutic agent, particularly in the field of oncology.
特性
CAS番号 |
650628-46-9 |
|---|---|
分子式 |
C13H11ClN4O |
分子量 |
274.70 g/mol |
IUPAC名 |
4-chloro-1-(3-ethoxyphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H11ClN4O/c1-2-19-10-5-3-4-9(6-10)18-13-11(7-17-18)12(14)15-8-16-13/h3-8H,2H2,1H3 |
InChIキー |
LHCQFHFWGLLCKJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)N2C3=C(C=N2)C(=NC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B11847099.png)






![4-Oxo-5-(propan-2-yl)-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid](/img/structure/B11847139.png)



![7-[(tert-Butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11847171.png)
